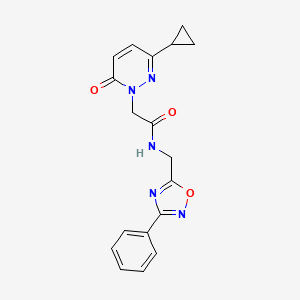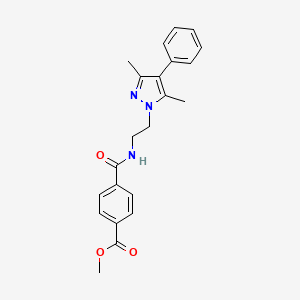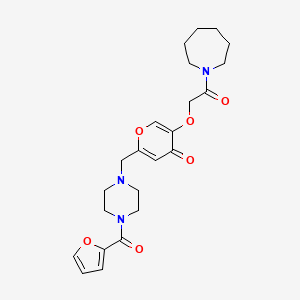
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H17N5O3 and its molecular weight is 351.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Derivatives
- Synthesis of Pyridazinone and Aminoazopyridine Derivatives : A study by Ibrahim and Behbehani (2014) elaborates on synthesizing a new class of pyridazin-3-one derivatives. These derivatives have been used to create fused azines, showcasing the compound's utility in novel synthesis methods (Ibrahim & Behbehani, 2014).
Pharmacological Applications
- Antimicrobial Evaluation : Gul et al. (2017) explored the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and their antimicrobial potential. Such compounds, including those structurally related to the compound , have shown effectiveness against various microbial species (Gul et al., 2017).
Biological Assessment and Toxicity Evaluation
- Biological Assessment of Triazolo[4,3-a]pyridine Derivatives : Research by Karpina et al. (2019) on the synthesis and biological assessment of [[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, including an oxadiazol cycle, reveals insights into their pharmacological potential. This study helps in understanding the biological implications and potential applications of similar compounds (Karpina et al., 2019).
Computational and Pharmacological Evaluation
- Evaluation of 1,3,4-oxadiazole and Pyrazole Derivatives : A study by Faheem (2018) looked into the computational and pharmacological potential of certain 1,3,4-oxadiazole and pyrazole novel derivatives. This research provides valuable insights into the toxicity assessment and tumor inhibition potential of compounds in this category, which could be relevant to the scientific research applications of the compound (Faheem, 2018).
Antiviral and Antibacterial Activity
- Synthesis and Antimicrobial Evaluation : The synthesis of novel heterocyclic compounds incorporating sulfamoyl moiety, as studied by Darwish et al. (2014), shows promise in antimicrobial applications. This suggests potential antimicrobial applications for similar compounds (Darwish et al., 2014).
properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-15(11-23-17(25)9-8-14(21-23)12-6-7-12)19-10-16-20-18(22-26-16)13-4-2-1-3-5-13/h1-5,8-9,12H,6-7,10-11H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCMCZNOTOABJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-ethyl 2-((3-fluorobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2575751.png)
![[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol](/img/structure/B2575752.png)

![6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2575754.png)
![N-(3,5-difluorophenyl)-2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2575756.png)
![4-ethyl-5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2575758.png)
![2-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2575760.png)
![8-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2575762.png)
![3-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoic acid](/img/structure/B2575763.png)


![1-Iodo-3-(3-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2575770.png)
